(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride is a chiral amine compound with potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its specific molecular structure, which includes a pentan-1-amine backbone and a 2,5-dimethylphenyl substituent. The hydrochloride form enhances its stability and solubility, making it suitable for various chemical reactions and applications.
This compound can be synthesized from commercially available starting materials, primarily derivatives of 2,5-dimethylphenyl. The synthesis typically involves chiral resolution methods to ensure the production of the desired enantiomer.
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride is classified as an organic compound and falls under the category of amines. Its specific classification includes:
The synthesis of (R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride generally involves several key steps:
The synthesis may utilize various reagents and conditions tailored for optimal yield and purity. For example, reducing agents like lithium aluminum hydride or sodium borohydride may be employed during the amine formation step.
The molecular formula for (R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride is , with a molecular weight of approximately 227.77 g/mol.
Property | Value |
---|---|
Molecular Formula | C13H22ClN |
Molecular Weight | 227.77 g/mol |
IUPAC Name | (1R)-1-(2,5-dimethylphenyl)pentan-1-amine; hydrochloride |
InChI | InChI=1S/C13H21N.ClH/c1-4-6... |
InChI Key | VQXWQXANDPCDJY-BTQNPOSSSA-N |
Isomeric SMILES | CCCCC(C1=C(C=CC(=C1)C)C)N.Cl |
The presence of the dimethylphenyl group significantly influences the compound's physical and chemical properties, including its reactivity and interaction with biological systems.
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride can undergo a variety of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of reagents and conditions will dictate the major products formed during these reactions.
The mechanism of action for (R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound's structure allows it to modulate various biochemical pathways, although detailed mechanisms may vary based on experimental conditions and target specificity.
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride exhibits typical physical properties associated with amines:
The chemical properties include:
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochloride has several scientific uses:
This compound's unique structure and properties make it valuable in research and development within chemistry and medicine.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0